N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with naphthalene-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties such as dyes and pigments
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The compound may also interfere with signal transduction pathways, affecting cell communication and growth .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)acetohydrazonoyl bromide
- 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
- N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its naphthalene moiety enhances its ability to interact with hydrophobic pockets in proteins, while the thiadiazole ring provides a versatile platform for further functionalization .
Properties
Molecular Formula |
C14H11N3OS |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C14H11N3OS/c1-9-16-17-14(19-9)15-13(18)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,15,17,18) |
InChI Key |
LIHPSKOAGKRMOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.